5'-Amino-7a-hydroxy-1',3a-dimethyl-2,2'-dioxo-1,1',2,2',3a,4,5,6,7,7a-decahydrospiro[indole-3,3'-pyrrole]-4'-carbonitrile
Description
5’-Amino-7a-hydroxy-1’,3a-dimethyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile is a complex organic compound characterized by its unique spiro structure, which involves a fused indole and pyrrole ring system
Properties
Molecular Formula |
C14H18N4O3 |
|---|---|
Molecular Weight |
290.32 g/mol |
IUPAC Name |
2'-amino-7a-hydroxy-1',3a-dimethyl-2,5'-dioxospiro[4,5,6,7-tetrahydro-1H-indole-3,4'-pyrrole]-3'-carbonitrile |
InChI |
InChI=1S/C14H18N4O3/c1-12-5-3-4-6-13(12,21)17-10(19)14(12)8(7-15)9(16)18(2)11(14)20/h21H,3-6,16H2,1-2H3,(H,17,19) |
InChI Key |
INNMNVSMCNFFFT-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCCC1(NC(=O)C23C(=C(N(C3=O)C)N)C#N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Amino-7a-hydroxy-1’,3a-dimethyl-2,2’-dioxo-1,1’,2,2’,3a,4,5,6,7,7a-decahydrospiro[indole-3,3’-pyrrole]-4’-carbonitrile typically involves multi-step organic synthesis. One common route starts with the preparation of the indole and pyrrole precursors, followed by their fusion through a spirocyclization reaction. Key steps include:
Formation of Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.
Formation of Pyrrole Precursor: Pyrrole synthesis often involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Spirocyclization: The indole and pyrrole
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